

Application of 3-(3-Methylphenyl)propan-1-ol in fragrance chemistry

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-ol

Cat. No.: B049522

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An Application Guide to **3-(3-Methylphenyl)propan-1-ol** in Fragrance Chemistry

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of **3-(3-Methylphenyl)propan-1-ol** (CAS No. 111171-94-9) in the field of fragrance chemistry. It details the compound's olfactory profile, analytical characterization, and application protocols, grounded in established principles of fragrance science.

Introduction and Chemical Profile

3-(3-Methylphenyl)propan-1-ol is an aromatic alcohol that holds significant potential in modern perfumery. Structurally similar to the well-known fragrance ingredient 3-phenyl-1-propanol (hydrocinnamyl alcohol), the addition of a methyl group on the phenyl ring subtly modifies its olfactory character, offering a unique nuance for fragrance creation. Its chemical structure is characterized by a propyl alcohol chain attached to a toluene ring at the meta position. This structure suggests a floral scent profile, a common trait for aryl-substituted primary alcohols used in fragrances^{[1][2]}.

While not as extensively documented as its non-methylated counterpart, its properties can be reliably inferred from related compounds. It is expected to function as a versatile heart note, contributing lift and body to floral and aldehydic compositions, particularly those centered around lily of the valley, hyacinth, and other white flowers^{[3][4][5]}.

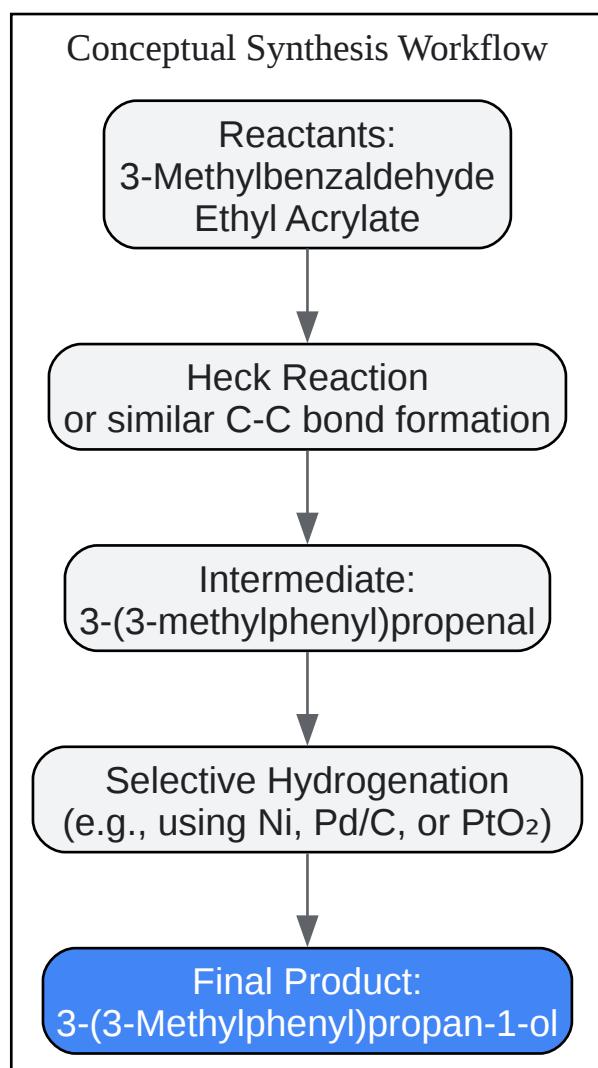
Physicochemical Properties

A summary of the key physicochemical properties for **3-(3-Methylphenyl)propan-1-ol** is presented below.

| Property | Value | Source |
|-------------------|--|---------------------------------------|
| CAS Number | 111171-94-9 | --INVALID-LINK--[6] |
| Molecular Formula | C ₁₀ H ₁₄ O | --INVALID-LINK--[6] |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[6] |
| Appearance | Colorless Liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | ~240-250 °C (Predicted) | Inferred from similar compounds |
| Olfactory Profile | Floral (Hyacinth, Lily), Green, Mildly Spicy, Balsamic | Inferred from related molecules[3][5] |

Synthesis Pathway Overview

A common and effective method for the synthesis of phenylpropanol derivatives is through the reduction of the corresponding aldehyde or ketone. A plausible laboratory-scale synthesis for **3-(3-Methylphenyl)propan-1-ol** would involve the reduction of 3-(3-methylphenyl)propanal. An alternative route could be a Grignard reaction between 3-methylbenzylmagnesium chloride and ethylene oxide. The following diagram illustrates a conceptual workflow for a potential synthesis route.



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Caption: Conceptual workflow for the synthesis of **3-(3-Methylphenyl)propan-1-ol**.

Analytical Protocols for Quality Control

Ensuring the purity and consistent olfactory quality of a fragrance ingredient is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both qualitative and quantitative data[7][8].

Protocol 1: Purity Assessment by GC-MS

This protocol outlines the steps for determining the purity of a synthesized or purchased batch of **3-(3-Methylphenyl)propan-1-ol**.

Objective: To identify and quantify the target compound and any impurities.

Materials:

- **3-(3-Methylphenyl)propan-1-ol** sample
- High-purity solvent (e.g., Hexane or Ethanol)
- 2 mL GC vials with septa caps
- Micropipettes

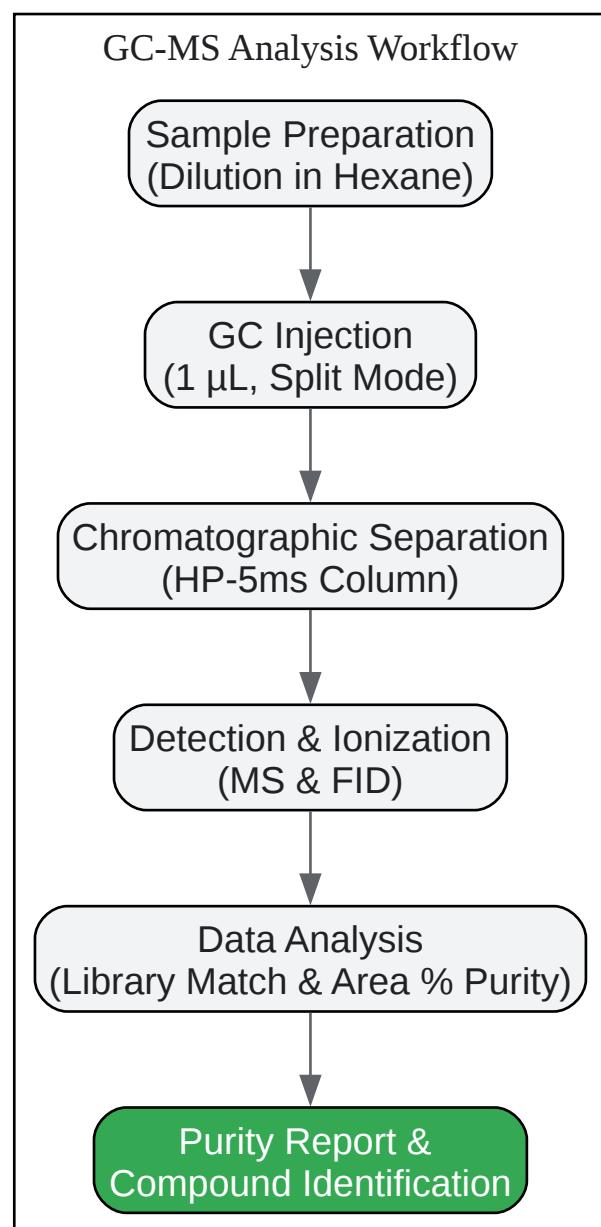
Instrumentation:

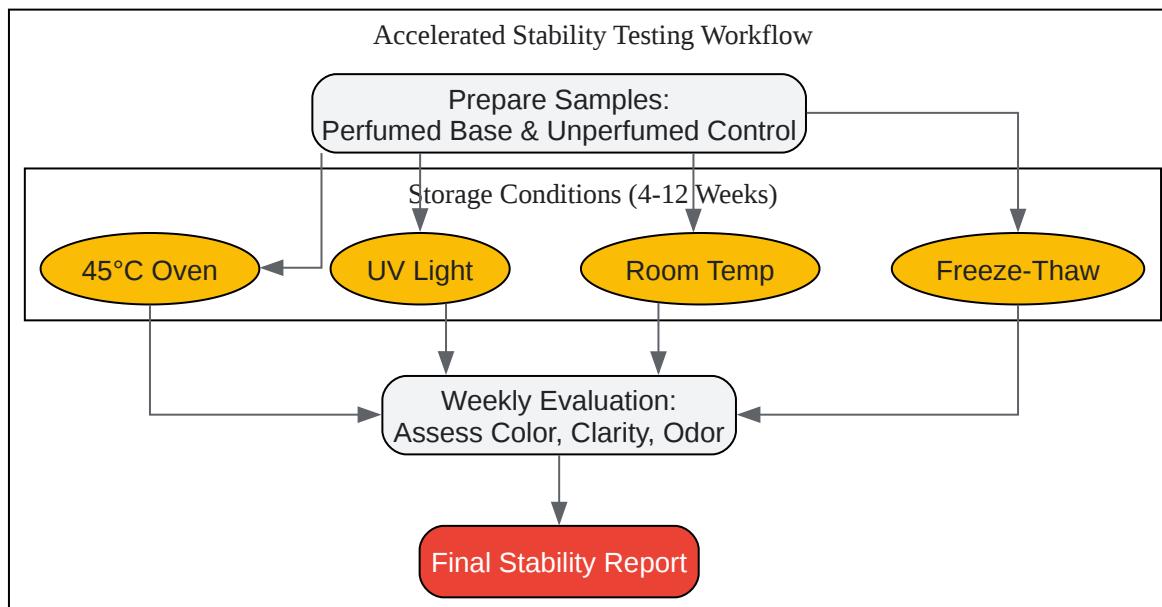
- Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Capillary Column: HP-5ms, DB-5, or equivalent (30 m x 0.25 mm x 0.25 μm).

Procedure:

- Sample Preparation: Prepare a dilute sample by adding 10 μL of the **3-(3-Methylphenyl)propan-1-ol** into a 2 mL GC vial and diluting with 1.5 mL of hexane. Cap the vial and mix thoroughly. GC-MS is highly sensitive, and dilution is critical to avoid column overload[7].
- Instrument Setup (Typical Parameters):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μL (Split mode, ratio 50:1)
 - Carrier Gas: Helium or Hydrogen[9]
 - Oven Program:

- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Detector:
 - Source Temperature: 230 °C
 - Scan Range: 40-400 amu.
- Data Analysis:
 - Identify the peak corresponding to **3-(3-Methylphenyl)propan-1-ol** by matching its mass spectrum against a reference library (e.g., NIST, Wiley).
 - Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (Area % method).





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